molecular formula C16H12BrN3O3S2 B12458106 Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 443289-90-5

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B12458106
CAS No.: 443289-90-5
M. Wt: 438.3 g/mol
InChI Key: DJJPELIJBGWYBG-UHFFFAOYSA-N
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Description

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

443289-90-5

Molecular Formula

C16H12BrN3O3S2

Molecular Weight

438.3 g/mol

IUPAC Name

methyl 5-[(3-bromobenzoyl)carbamothioylamino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H12BrN3O3S2/c1-8-11(7-18)14(25-12(8)15(22)23-2)20-16(24)19-13(21)9-4-3-5-10(17)6-9/h3-6H,1-2H3,(H2,19,20,21,24)

InChI Key

DJJPELIJBGWYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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